Enhanced Suzuki–Miyaura Coupling Yields Relative to Alkoxycarbonyl and Methoxy Analogs
While direct comparative data for the exact ortho‑isomer are not reported in primary literature, a structurally related isopropoxycarbonyl‑bearing boronic acid demonstrates superior coupling performance. In standardized Suzuki–Miyaura conditions (Pd catalyst, K₂CO₃, THF, 80 °C), 4‑(isopropoxycarbonyl)‑3‑methylphenylboronic acid achieves yields of 85–95%, whereas 4‑methoxyphenylboronic acid yields 70–80% and 4‑(propoxycarbonyl)phenylboronic acid yields 60–75% . The ortho‑positioning of the ester group in the target compound is expected to further modulate transmetalation efficiency due to proximal electronic and steric effects [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield |
|---|---|
| Target Compound Data | 85–95% (based on analog) |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: 70–80%; 4-(Propoxycarbonyl)phenylboronic acid: 60–75% |
| Quantified Difference | Yield advantage of 15–25% vs. methoxy analog; 25–35% vs. propoxycarbonyl analog |
| Conditions | Pd catalyst, K₂CO₃ base, THF solvent, 80 °C |
Why This Matters
Higher coupling yields directly translate to reduced reagent consumption, simplified purification, and lower cost per successful synthetic step.
- [1] Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202. https://doi.org/10.1016/j.jorganchem.2020.121202 View Source
